2-thioxooxazolidin-4-one
CAS No.: 2346-24-9
Cat. No.: VC7960901
Molecular Formula: C3H3NO2S
Molecular Weight: 117.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2346-24-9 |
|---|---|
| Molecular Formula | C3H3NO2S |
| Molecular Weight | 117.13 g/mol |
| IUPAC Name | 2-sulfanylidene-1,3-oxazolidin-4-one |
| Standard InChI | InChI=1S/C3H3NO2S/c5-2-1-6-3(7)4-2/h1H2,(H,4,5,7) |
| Standard InChI Key | GCSVNNODDIEGEX-UHFFFAOYSA-N |
| SMILES | C1C(=O)NC(=S)O1 |
| Canonical SMILES | C1C(=O)NC(=S)O1 |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
2-Thioxooxazolidin-4-one is systematically named 2-sulfanylidene-1,3-oxazolidin-4-one (IUPAC) and is alternatively referred to as 2-thio-2,4-oxazolidinedione or 2-thioxo-4-oxazolidinone . Key identifiers include:
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CAS Registry Number: 2346-24-9
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PubChem CID: 3380372
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Molecular Weight: 117.13 g/mol
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SMILES: C1C(=O)NC(=S)O1
Spectral Properties
Spectral data confirms the compound’s structure:
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Mass Spectrometry (GC-MS): Dominant peaks at m/z 117 (molecular ion), 59 (C₂H₃NO⁺), and 60 (C₂H₄NO⁺) .
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3D Conformer Analysis: PubChem’s interactive model highlights a planar oxazolidinone ring with a thiocarbonyl group at position 2 .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃NO₂S |
| Exact Mass | 116.988 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
Synthetic Methodologies
Direct Synthesis from α-Keto Thioesters
A 2017 study demonstrated a one-pot synthesis using α-keto thioesters with sodium thiocyanate or potassium cyanate under nucleophilic conditions . The mechanism involves:
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Thiolate Transfer: Thiocyanate (SCN⁻) substitutes the thioester group.
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Cyclization: Intramolecular attack by the oxygen nucleophile forms the oxazolidinone ring .
The reaction proceeds at moderate temperatures (50–70°C) with yields exceeding 70% .
Reaction Scheme
Derivative Synthesis
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3-Allyl Substitution: Reacting 2-thioxooxazolidin-4-one with allyl bromide yields 3-allyl-2-thioxooxazolidin-4-one (CAS 93962-58-4), enhancing lipophilicity for pharmacological studies .
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Complex Heterocycles: Condensation with pyrrolidine derivatives produces compounds like 5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-3-allyl-2-thioxooxazolidin-4-one (CAS 93839-23-7), evaluated for antitumor activity .
Pharmacological Activity
Anticancer Mechanisms
In vitro studies highlight dose-dependent cytotoxicity against leukemia and solid tumor cells:
Table 2: Cytotoxicity of 2-Thioxooxazolidin-4-one Derivatives
| Compound | Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| NB-4 | Jurkat (T-ALL) | 15.19 | Apoptosis induction (p=0.001) |
| NB-3 | HL-60 (AML) | 17.84 | RIPK3/DDIT3 upregulation |
| NB-5 | MCF-7 (Breast) | 0.54 | Pan-cancer inhibitory effects |
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Apoptotic Pathways: NB-4 upregulates BID (pro-apoptotic) and PPARγ (cell differentiation) genes .
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Necroptosis Modulation: NB-3 enhances RIPK3 expression, linking to programmed necrosis .
Structure-Activity Relationships (SAR)
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Thiocarbonyl Group: Essential for DNA intercalation and topoisomerase inhibition .
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Substituents at C-3: Allyl groups improve membrane permeability, as seen in 3-allyl derivatives .
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Electron-Withdrawing Groups: Enhance reactivity with cysteine residues in target enzymes .
Applications and Future Directions
Anticancer Drug Development
2-Thioxooxazolidin-4-one scaffolds are prioritized for multitarget kinase inhibitors due to their low toxicity in peripheral blood mononuclear cells (PBMCs) . Hybrid derivatives combining oxazolidinone and thiazole moieties show promise against resistant tumors .
Green Synthesis Innovations
Recent advances employ nanocatalysts (e.g., Bi(SCH₂COOH)₃) and ultrasound-assisted reactions to improve yield (82–92%) and reduce energy consumption .
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